

The Discovery and Isolation of Tetromycin B: A Technical Guide

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Compound of Interest

Compound Name: *Tetromycin B*

Cat. No.: *B15564292*

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Abstract

This technical guide provides an in-depth overview of the discovery, isolation, and characterization of **Tetromycin B**, a tetrone acid-containing antibiotic. **Tetromycin B** is a polyketide metabolite produced by the marine actinomycete, *Streptomyces axinellae* Pol001T, which was isolated from the Mediterranean sponge *Axinella polypoides*.^{[1][2]} Unlike the well-known tetracycline antibiotics, **Tetromycin B** possesses a distinct chemical scaffold and exhibits a unique biological activity profile. This document details the fermentation of the producing organism, the multi-step protocol for the isolation and purification of **Tetromycin B**, its structural elucidation via spectroscopic methods, and its notable biological activities, including its efficacy against methicillin-resistant *Staphylococcus aureus* (MRSA) and its inhibitory action on cysteine proteases. All quantitative data are presented in structured tables, and key experimental processes and mechanisms are visualized through detailed diagrams.

Discovery of the Producing Organism

Tetromycin B is a natural product originally isolated from *Streptomyces axinellae* Pol001T. This novel actinomycete species was cultivated from the Mediterranean sponge, *Axinella polypoides*.^[1] The discovery highlights the potential of marine invertebrates and their associated microbial communities as a source of novel bioactive compounds.

Fermentation and Production

The production of **Tetromycin B** is achieved through the cultivation of *Streptomyces axinellae* Pol001T in a suitable liquid medium.

Experimental Protocol: Fermentation

- **Inoculum Preparation:** A seed culture of *Streptomyces axinellae* Pol001T is prepared by inoculating a suitable seed medium (e.g., X-medium containing soyabean meal, glycerol, and various salts) and incubating on a rotary shaker.
- **Production Culture:** The production medium is inoculated with the seed culture. A typical production medium for *Streptomyces* species may include a carbon source (e.g., glucose, starch), a nitrogen source (e.g., yeast extract, peptone), and mineral salts.
- **Incubation:** The production culture is incubated under aerobic conditions in a fermentor. Key parameters such as temperature, pH, and aeration are controlled to optimize the yield of **Tetromycin B**. For many *Streptomyces* species, incubation is carried out at approximately 28-30°C for several days.
- **Monitoring:** The production of **Tetromycin B** is monitored over time using analytical techniques such as High-Performance Liquid Chromatography (HPLC).

Isolation and Purification

Following fermentation, **Tetromycin B** is isolated and purified from the culture broth and mycelium through a series of chromatographic steps.

Experimental Protocol: Isolation and Purification

- **Extraction:** The fermentation broth is separated from the mycelium by filtration. The culture filtrate and the mycelial cake are both extracted with an organic solvent, such as ethyl acetate, to recover the crude extract containing **Tetromycin B**.
- **Solvent Partitioning:** The crude extract is subjected to solvent-solvent partitioning to remove highly polar and non-polar impurities.

- Chromatography: The resulting extract is then purified using a combination of chromatographic techniques. This typically involves:
 - Silica Gel Chromatography: The extract is first fractionated on a silica gel column using a gradient of solvents with increasing polarity (e.g., a hexane-ethyl acetate gradient followed by a dichloromethane-methanol gradient).
 - Size-Exclusion Chromatography: Further purification is achieved using size-exclusion chromatography (e.g., Sephadex LH-20) with a suitable solvent like methanol to separate compounds based on their molecular size.
 - High-Performance Liquid Chromatography (HPLC): Final purification to yield pure **Tetromycin B** is performed using reversed-phase HPLC with a C18 column and a suitable mobile phase, often a gradient of water and acetonitrile or methanol.

Structural Elucidation

The chemical structure of **Tetromycin B** was determined using a combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.^[1]

Methodologies for Structure Elucidation

- High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS): This technique was used to determine the exact molecular weight and elemental composition of **Tetromycin B**.^[1]
- 1D and 2D Nuclear Magnetic Resonance (NMR) Spectroscopy: A comprehensive set of NMR experiments, including ^1H NMR, ^{13}C NMR, COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), were employed to establish the connectivity of atoms and the overall three-dimensional structure of the molecule.^[1]

Physicochemical and Biological Data

The following tables summarize the key quantitative data for **Tetromycin B**.

Table 1: Physicochemical Properties of Tetromycin B

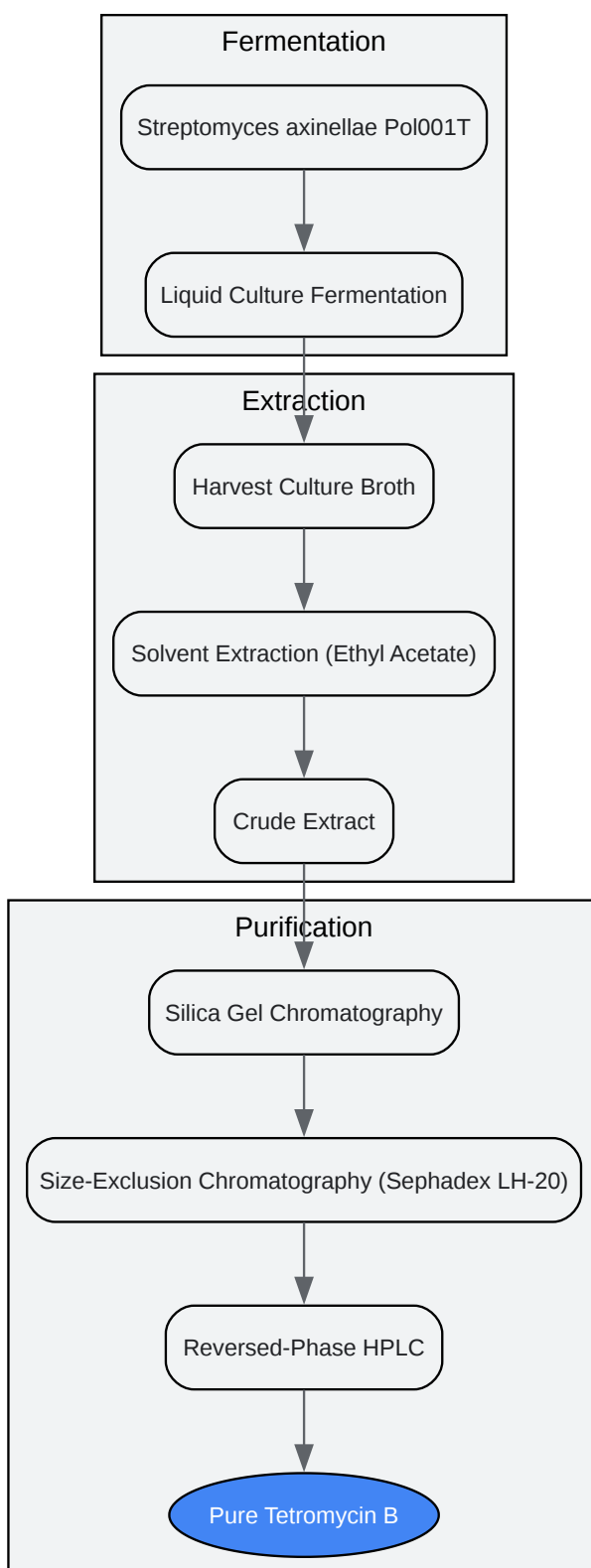
Property	Value	Reference
CAS Number	180027-84-3	[3] [4]
Molecular Formula	C ₃₄ H ₄₆ O ₅	[3]
Molecular Weight	534.7 g/mol	[3]
Purity	>99%	[3]

Table 2: Biological Activity of Tetromycin B

Target	Activity Metric	Value (μM)	Reference
Trypanosoma brucei	IC ₅₀	30.87	[5]
Rhodesain (Cysteine Protease)	K _i	0.62	[5]
Falcipain-2 (Cysteine Protease)	K _i	1.42	[5]
Cathepsin L (Cysteine Protease)	K _i	32.5	[5]
Cathepsin B (Cysteine Protease)	K _i	1.59	[5]
HEK293T Kidney Cells (Cytotoxicity)	IC ₅₀	71.77	[5]
J774.1 Macrophages (Cytotoxicity)	IC ₅₀	20.2	[5]

Visualizations

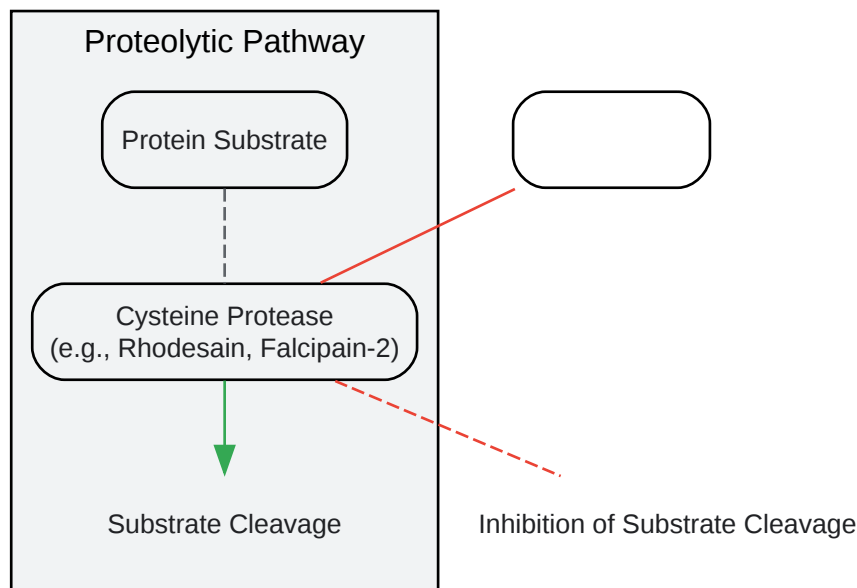
Experimental Workflow for Tetromycin B Isolation



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Caption: Workflow for the isolation and purification of **Tetromycin B**.

Proposed Mechanism of Action: Cysteine Protease Inhibition



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Caption: Inhibition of cysteine protease activity by **Tetromycin B**.

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